L-alpha-Glycerophosphorylethanolamine

Descripción general

Descripción

sn-glicerol-3-fosfoetanolamina: es un glicerofosfolípido caracterizado por un éster de etanolamina del ácido glicerofosfórico. Es un lípido en forma de cono que puede influir en la curvatura de la membrana cuando se incorpora a las membranas biológicas . Este compuesto es un constituyente principal del conjunto de fosfolípidos en muchos tejidos, como el hígado y el cerebro, y es el glicerofosfolípido más abundante en la mayoría de las bacterias .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de sn-glicerol-3-fosfoetanolamina en mamíferos puede seguir diferentes vías. Las vías menores incluyen la acilación de monoacil-glicerofosfoetanolamina por liso-fosfatidiletanolamina-aciltransferasa y una reacción de intercambio de base entre glicerofosfoserina y etanolamina .

Métodos de Producción Industrial: Los métodos de producción industrial para sn-glicerol-3-fosfoetanolamina implican enfoques químicos y enzimáticos. Los métodos químicos incluyen el uso de metóxido de sodio en cloroformo y metanol, seguido de purificación mediante cromatografía en columna flash . Los métodos enzimáticos implican el uso de enzimas específicas para catalizar la formación de sn-glicerol-3-fosfoetanolamina a partir de sus precursores .

Análisis De Reacciones Químicas

Tipos de Reacciones: sn-glicerol-3-fosfoetanolamina experimenta diversas reacciones químicas, incluyendo oxidación, reducción y reacciones de sustitución. Estas reacciones pueden modificar las cadenas de ácidos grasos unidas a la columna vertebral de glicerol o al grupo de cabeza de etanolamina .

Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en estas reacciones incluyen metóxido de sodio, cloroformo y metanol para la síntesis química . Las reacciones enzimáticas pueden involucrar enzimas específicas como la liso-fosfatidiletanolamina-aciltransferasa .

Productos Principales: Los principales productos formados a partir de estas reacciones incluyen glicerofosfoetanolaminas modificadas con diferentes cadenas de ácidos grasos o grupos de cabeza. Estas modificaciones pueden alterar las propiedades físicas y químicas del compuesto, haciéndolo adecuado para diversas aplicaciones .

Aplicaciones Científicas De Investigación

sn-glicerol-3-fosfoetanolamina tiene una amplia gama de aplicaciones de investigación científica en química, biología, medicina e industria. En química, se utiliza como precursor para la síntesis de otros glicerofosfolípidos . En biología, juega un papel crucial en la estructura y función de la membrana, influyendo en la curvatura y la fluidez de la membrana . En medicina, se utiliza en el desarrollo de sistemas de administración de fármacos basados en lípidos, como nanopartículas lipídicas para la administración de ARNm . En la industria, se utiliza en la producción de aditivos alimentarios y potenciadores cognitivos .

Mecanismo De Acción

El mecanismo de acción de sn-glicerol-3-fosfoetanolamina implica su incorporación en membranas biológicas, donde influye en la curvatura y la fluidez de la membrana . También es un precursor de la glicerofosfocolina a través de la vía de la fosfatidiletanolamina N-metiltransferasa, donde se metila tres veces para producir glicerofosfocolina . Además, es un precursor de la anandamida, un neurotransmisor endocannabinoide .

Comparación Con Compuestos Similares

Compuestos Similares: Los compuestos similares a sn-glicerol-3-fosfoetanolamina incluyen fosfatidilcolina, fosfatidilinositol y fosfatidilserina . Estos compuestos también son glicerofosfolípidos con diferentes grupos de cabeza unidos a la columna vertebral del ácido glicerofosfórico.

Singularidad: sn-glicerol-3-fosfoetanolamina es único debido a su grupo de cabeza de etanolamina, que le confiere propiedades físicas y químicas distintas en comparación con otros glicerofosfolípidos . Su capacidad para influir en la curvatura y la fluidez de la membrana lo hace particularmente importante en las membranas biológicas .

Actividad Biológica

L-alpha-Glycerophosphorylethanolamine (GPE) is a phospholipid compound that has garnered attention for its diverse biological activities, particularly in the fields of neuroprotection, cancer therapy, and cellular signaling. This article explores the biochemical properties, mechanisms of action, and research findings related to GPE, supported by relevant data tables and case studies.

GPE is characterized by its role in various biochemical reactions and interactions with enzymes and proteins. It is known to affect several cellular processes, including:

- Cell Signaling : GPE influences signaling pathways such as NF-κB and MAPK, which are crucial for inflammatory responses and cellular growth.

- Enzyme Interaction : It interacts with trimeric G alpha proteins and HRAS, hydrolyzing fatty acids from S-acylated cysteine residues.

Target of Action : GPE is indicated as an adjunct therapy for maintaining cognitive function in the elderly. Its neuroprotective effects suggest interactions with brain targets that enhance cognitive performance.

Mode of Action : GPE may influence receptor-mediated production of inositol phosphate and calcium mobilization, which are vital for neurotransmission and neuronal health.

Cellular Effects

GPE has been shown to induce apoptosis in human cancer cells, making it a promising candidate for anticancer drug development. It functions as a kinase inhibitor, targeting specific proteins involved in tumor growth and survival .

Table 1: Summary of GPE's Cellular Effects

| Effect | Description |

|---|---|

| Apoptosis Induction | Induces programmed cell death in cancer cells |

| Kinase Inhibition | Inhibits activity of kinases involved in tumor progression |

| Neuroprotective Effects | Enhances cognitive function and protects neurons |

Case Studies

- Cognitive Function Maintenance : A study indicated that GPE could be beneficial in maintaining cognitive function among the elderly population. It was observed to enhance memory retention and cognitive performance through its neuroprotective properties.

- Cancer Therapeutics : In vitro studies demonstrated that GPE significantly inhibited the proliferation of various cancer cell lines by inducing apoptosis. This effect was linked to its ability to inhibit specific kinases that promote tumor growth .

- Inflammatory Response Modulation : Research has shown that GPE activates pro-inflammatory pathways in human coronary artery endothelial cells, leading to increased expression of inflammatory markers such as CXCL13 and TIMP-1.

Molecular Mechanisms

The molecular mechanisms underlying the actions of GPE involve several key interactions:

- Binding Interactions : GPE binds to various receptors and enzymes, influencing their activity and altering downstream signaling pathways.

- Metabolic Pathways : It can be metabolized into trimethylamine N-oxide (TMAO), which is associated with atherosclerosis, indicating a dual role in both promoting and inhibiting pathological processes depending on concentration and context.

Table 2: Key Molecular Mechanisms of GPE

| Mechanism | Description |

|---|---|

| Binding Interactions | Interacts with receptors affecting signaling pathways |

| Metabolism | Converts to TMAO, influencing cardiovascular health |

| Gene Expression Modulation | Alters gene expression related to inflammation and apoptosis |

Dosage Effects in Animal Models

Research indicates that the effects of GPE vary significantly with dosage:

- Higher Doses : Increased risks of stroke and promotion of atherosclerosis were observed in hyperlipidemic mice models at elevated doses.

- Lower Doses : Lower concentrations demonstrated neuroprotective effects without adverse outcomes.

Propiedades

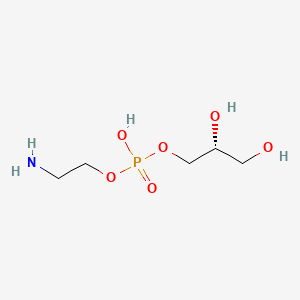

IUPAC Name |

2-aminoethyl [(2R)-2,3-dihydroxypropyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO6P/c6-1-2-11-13(9,10)12-4-5(8)3-7/h5,7-8H,1-4,6H2,(H,9,10)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZNWSCPGTDBMEW-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COP(=O)(O)OCC(CO)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(COP(=O)(O)OC[C@@H](CO)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33049-08-0 | |

| Record name | alpha-Glycerophosphorylethanolamine, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033049080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-alpha-Glycerophosphorylethanolamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15872 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | .ALPHA.-GLYCEROPHOSPHORYLETHANOLAMINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O35QN01X8F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.